Gallium(III) sulfide
Description
Chemical Composition and Bonding Nature
Gallium(III) sulfide (Ga₂S₃) is a binary compound comprising gallium and sulfur in a 2:3 molar ratio. Its bonding nature is primarily ionic , arising from electron transfer from gallium (a Group III metal) to sulfur (a Group VI non-metal). Gallium donates three valence electrons to form Ga³⁺ ions, while sulfur accepts two electrons to form S²⁻ ions. The electrostatic interaction between Ga³⁺ and S²⁻ ions stabilizes the crystal lattice. However, the compound’s semiconductor properties and structural similarities to zinc sulfide (ZnS) suggest partial covalent character in Ga–S bonds, particularly in tetrahedrally coordinated configurations.
Crystallographic Polymorphs of Ga₂S₃
Ga₂S₃ exhibits four primary polymorphs, distinguished by their symmetry, vacancy ordering, and synthesis conditions:
α-Gallium(III) Sulfide (Hexagonal Structure)
The α-phase adopts a hexagonal crystal system (space group P6₁, No. 161). It forms at high temperatures (≈1,190–1,300 K) and features a disordered zincblende-like structure with partial cation vacancies. Each gallium atom occupies a tetrahedral site coordinated by four sulfur atoms, but 1/3 of Ga sites remain vacant to maintain charge balance. The lattice parameters are a = 6.96 Å and c = 17.64 Å.
α'-Gallium(III) Sulfide (Monoclinic Structure)
The α'-phase is monoclinic (space group Cc, No. 9) and stable at room conditions. It is characterized by ordered cation vacancies arranged in channels, with sulfur atoms in a near-hexagonal close-packed arrangement. Gallium atoms exhibit mixed coordination: Ga1 bonds to two S1, one S2, and one S3 atom, while Ga2 bonds to one S1, two S2, and one S3 atom. Lattice parameters are a = 10.95 Å, b = 6.34 Å, c = 6.42 Å, and β = 99.6°.
β-Gallium(III) Sulfide (Hexagonal Structure)
The β-phase crystallizes in a hexagonal wurtzite-type structure (space group P6₃mc, No. 186). It forms at intermediate temperatures (≈820–950 K) and displays a disordered defect configuration akin to α-Ga₂S₃ but with a different vacancy distribution. The lattice parameters are a = 3.73 Å and c = 6.10 Å.
γ-Gallium(III) Sulfide (Cubic Structure)
The γ-phase adopts a cubic defective sphalerite structure (space group F-43m, No. 216). It is stable at high temperatures (>1,130 K) and lacks long-range vacancy ordering, resulting in a fully disordered cation sublattice. The lattice parameter is a = 5.42 Å.
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Stability Range |
|---|---|---|---|---|
| α | Hexagonal | P6₁ | a = 6.96, c = 17.64 | >1,190 K |
| α' | Monoclinic | Cc | a = 10.95, b = 6.34, c = 6.42 | Room conditions |
| β | Hexagonal | P6₃mc | a = 3.73, c = 6.10 | 820–950 K |
| γ | Cubic | F-43m | a = 5.42 | >1,130 K |
Structural Relationship to Zinc Sulfide (ZnS)
Ga₂S₃ polymorphs share structural motifs with ZnS. The γ-phase is isostructural with sphalerite (cubic ZnS), while the β-phase resembles wurtzite (hexagonal ZnS). However, Ga₂S₃ incorporates 1/3 cation vacancies to balance charge, creating defect variants of these structures. For example, substituting Zn²⁺ with Ga³⁺ in ZnS necessitates vacancies to maintain electroneutrality, forming solid solutions like Zn₁₋ₓGa₂/₃ₓS.
Defect Structures and Cation Vacancy Ordering
Cation vacancy ordering is a hallmark of Ga₂S₃:
- In α'-Ga₂S₃ , vacancies form ordered channels along the b-axis, reducing symmetry to monoclinic.
- In γ-Ga₂S₃ , vacancies are randomly distributed, preserving cubic symmetry.
- The α- and β-phases exhibit intermediate disorder, with vacancies arranged in planes or zigzag patterns.
These vacancies influence optical and electronic properties. For instance, ordered vacancies in α'-Ga₂S₃ create localized states within the bandgap, enabling excitonic emissions at 1.62 eV and 2.24 eV. In contrast, disordered vacancies in γ-Ga₂S₃ contribute to isotropic electrical conductivity.
Properties
IUPAC Name |
sulfanylidene(sulfanylidenegallanylsulfanyl)gallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKBMGHMPOIFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ga]S[Ga]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2S3 | |
| Record name | gallium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Elemental Synthesis
The most straightforward method involves the direct reaction of gallium metal with elemental sulfur at elevated temperatures. This approach leverages the thermodynamic stability of Ga₂S₃ under high-temperature conditions. Gallium (melting point: 29.8°C) and sulfur (S₈) are combined in stoichiometric ratios and heated to temperatures exceeding 600°C in an inert atmosphere . The reaction proceeds as:
While this method yields high-purity Ga₂S₃, it requires precise control over stoichiometry and temperature to avoid non-stoichiometric byproducts like Ga₄Sₓ (4.8 < x < 5.2) . The alpha (α) polymorph, a hexagonal phase, is typically obtained under these conditions .
Hydrogen Sulfide Reaction Method
Gallium metal reacts with hydrogen sulfide (H₂S) gas at 950°C to produce Ga₂S₃ :
This gas-phase method avoids sulfur sublimation issues inherent in direct elemental synthesis. The reaction occurs in a tubular furnace, with H₂S flowing over molten gallium. The beta (β) polymorph, another hexagonal phase, is often observed under these conditions . Challenges include handling toxic H₂S and ensuring complete conversion to mitigate residual gallium.
Solid-State Metathesis Reactions
Solid-state reactions between gallium chloride (GaCl₃) and sodium sulfide (Na₂S) offer a lower-temperature alternative:
Reactants are ground into a homogeneous mixture and heated to 400–600°C under inert conditions . This method avoids volatile intermediates and yields the gamma (γ) polymorph, a cubic phase isostructural with zinc blende (ZnS) . However, post-synthesis purification is required to remove NaCl byproducts.
Solution-Based Precursor Decomposition
Advanced colloidal synthesis routes utilize gallium dithiocarbamate complexes, such as Ga(DDTC)₃ (DDTC = diethyldithiocarbamate), as single-source precursors. In a typical procedure, Ga(DDTC)₃ is dissolved in oleylamine (OLA) and injected into a hot solvent (230–280°C), inducing thermal decomposition :
This method produces Ga₂S₃ nanoparticles (5–10 nm) with tunable optical properties, ideal for quantum dot applications . The use of coordinating solvents like OLA suppresses aggregation, enabling narrow size distributions.
Thermal Decomposition of Gallium Hydroxide in H₂S
Gallium hydroxide (Ga(OH)₃) serves as a precursor for polymorph-specific synthesis. When treated with H₂S at controlled temperatures, Ga(OH)₃ undergoes sulfidation:
Polymorph selectivity is achieved through temperature modulation:
-
α-Ga₂S₃ : Formed at 1020 K (747°C)
-
β-Ga₂S₃ : Formed at 820 K (547°C)
This method highlights the interplay between kinetics and thermodynamics in phase control.
Comparison of Synthesis Methods
| Method | Reactants | Conditions | Polymorph | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Elemental | Ga, S₈ | >600°C, inert atmosphere | α | High purity | High energy input |
| H₂S Reaction | Ga, H₂S | 950°C, flowing gas | β | Avoids sulfur sublimation | Toxic H₂S handling |
| Solid-State Metathesis | GaCl₃, Na₂S | 400–600°C, solid-state | γ | Low volatility byproducts | NaCl removal required |
| Solution Decomposition | Ga(DDTC)₃ | 230–280°C, OLA solvent | Nanoparticles | Tunable morphology | Complex precursor synthesis |
| Ga(OH)₃ Sulfidation | Ga(OH)₃, H₂S | 547–747°C | α, β, γ | Polymorph control | Multi-step process |
Challenges in Ga₂S₃ Synthesis
Chemical Reactions Analysis
Gallium(III) sulfide undergoes various chemical reactions:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Acid Reactions: This compound dissolves in aqueous acids, slowly decomposing in moist air to form hydrogen sulfide (H₂S).
Reactions with Potassium Sulfide: It dissolves in aqueous solutions of potassium sulfide (K₂S) to form complex anions such as K₈Ga₄S₁₀.
Formation of Ternary Sulfides: This compound reacts with metal sulfides to form ternary sulfides like CdGa₂S₄.
Scientific Research Applications
Gallium(III) sulfide has a wide range of scientific research applications:
Optoelectronics: It is used in the fabrication of photodetectors, field-effect transistors, and other optoelectronic devices.
Energy Storage: The compound is utilized in energy storage devices, including lithium-ion batteries.
Catalysis: This compound nanostructures have been employed as hydrogen evolution catalysts.
Thin Films: It is used in the preparation of thin films for electronic and solar cell applications.
Gas Sensors: The compound is also used in the fabrication of gas sensors on both flexible and rigid substrates.
Mechanism of Action
The mechanism of action of gallium(III) sulfide in various applications involves its unique physical and chemical properties:
Semiconductor Properties: Its wide band gap and layered structure make it suitable for use in electronic and optoelectronic devices.
Catalytic Activity: In catalysis, this compound acts as a catalyst for hydrogen evolution reactions, leveraging its surface properties and reactivity.
Energy Storage: In energy storage applications, this compound undergoes intercalation and conversion reactions with sodium ions, facilitating energy storage and release.
Comparison with Similar Compounds
Gallium(II) Sulfide (GaS)
- Structure and Oxidation State : GaS contains gallium in the +2 oxidation state, forming a layered structure distinct from Ga₂S₃. GaS is yellow crystalline, while Ga₂S₃ polymorphs vary in color (α-yellow, γ-white) .
- Properties : GaS has a direct bandgap (~3.05 eV) and exhibits strong photoluminescence, making it suitable for optoelectronics. In contrast, Ga₂S₃’s wider bandgap (2.4–3.5 eV) suits it for broader semiconductor applications .
- Applications : GaS is used in 2D materials for flexible electronics and gas sensors, whereas Ga₂S₃ is explored for lithium-ion batteries and catalysis .
Zinc Sulfide (ZnS)
- Structural Similarities : The γ-polymorph of Ga₂S₃ is isostructural with ZnS (sphalerite, cubic), sharing a zinc-blende lattice .
- Electronic Properties : ZnS has a wider bandgap (~3.7 eV) and is a key material in luminescent devices. Ga₂S₃’s tunable bandgap allows for tailored optoelectronic applications .
- Reactivity : ZnS is stable in air, while Ga₂S�3 decomposes in moist air, releasing H₂S .
Aluminium Sulfide (Al₂S₃)
- Crystal Structure: Both α- and β-Ga₂S₃ are isostructural with Al₂S₃, featuring hexagonal and monoclinic frameworks, respectively .
- Reactivity : Al₂S₃ reacts violently with water, forming H₂S and Al(OH)₃, whereas Ga₂S₃ decomposes slowly in humid air .
- Applications : Al₂S₃ is used in ceramics and specialty glasses, while Ga₂S₃’s semiconductor properties dominate in electronics .
Indium Sulfide (In₂S₃)
- Bandgap and Conductivity : In₂S₃ has a narrower bandgap (~2.1 eV) compared to Ga₂S₃, making it suitable for photovoltaic cells. Ga₂S₃’s higher bandgap is advantageous in high-temperature devices .
- Synthesis : Both compounds are synthesized via solid-state reactions, but In₂S₃ is more thermally stable under oxidizing conditions .
Data Tables
Table 1: Physical Properties of Ga₂S₃ vs. Similar Compounds
Biological Activity
Gallium(III) sulfide (Ga₂S₃) is a compound that has garnered attention for its unique biological activities, particularly in the fields of oncology and antimicrobial treatment. This article explores the biological properties of Ga₂S₃, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
This compound is a semiconductor material that exhibits a range of properties beneficial for various applications, including electronics and photonics. However, its biological activity, particularly as an antitumor and antimicrobial agent, is increasingly being recognized. The compound's ability to mimic iron (Fe³⁺) ions allows it to interfere with biological processes that rely on iron, making it a candidate for therapeutic use.
2.1 Iron Mimicry
Gallium(III) ions share similar properties with iron ions, such as ionic radius and electron affinity. This similarity allows Ga³⁺ to substitute for Fe³⁺ in biological systems, disrupting iron-dependent metabolic processes. For instance, Ga³⁺ can inhibit enzymes that require iron as a cofactor, leading to impaired bacterial growth and metabolism .
2.2 Antitumor Activity
Research indicates that Ga³⁺ disrupts cellular iron homeostasis, which is crucial for tumor cell proliferation. By inhibiting iron uptake and utilization within cancer cells, Ga³⁺ can induce apoptosis and reduce tumor growth. Studies have shown that gallium compounds can effectively target various cancer cell lines, including those resistant to conventional therapies .
3. Cytotoxicity Studies
Cytotoxicity assessments of this compound reveal significant effects on different cell lines. A study demonstrated that Ga₂S₃ exhibits dose-dependent cytotoxicity against human cancer cell lines, with IC₅₀ values indicating substantial cell death at relatively low concentrations .
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Inhibition of iron-dependent enzymes |
| MCF-7 (Breast) | 30 | Induction of oxidative stress |
| A549 (Lung) | 20 | Disruption of cellular metabolism |
4. Antimicrobial Properties
Gallium compounds have been shown to possess notable antimicrobial activity against a variety of pathogens. The mechanism involves the inhibition of bacterial iron acquisition systems; bacteria are unable to differentiate between Fe³⁺ and Ga³⁺, leading to disrupted metabolic functions essential for survival .
4.1 Case Study: Antibacterial Efficacy
In a study involving Pseudomonas aeruginosa, Ga³⁺ demonstrated significant bactericidal activity at micromolar concentrations. The presence of gallium led to reduced biofilm formation and altered protein expression profiles related to iron metabolism .
5. Toxicological Considerations
While gallium compounds exhibit promising therapeutic potential, they also pose risks regarding toxicity. This compound is classified as a hazardous substance with severe corrosive effects on skin and mucous membranes . Chronic exposure may lead to adverse health effects such as dermatitis and potential renal damage.
Table 2: Toxicological Profile of this compound
| Exposure Route | Effects |
|---|---|
| Ingestion | Corrosive effects on gastrointestinal tract |
| Inhalation | Respiratory irritation |
| Skin Contact | Severe burns |
6. Conclusion
This compound presents significant promise in the fields of oncology and antimicrobial therapy due to its unique biological activities stemming from its ability to mimic iron ions. Ongoing research into its mechanisms of action and safety profile will be crucial in determining its viability as a therapeutic agent.
Q & A
Q. What are the primary synthesis routes for Ga₂S₃, and how do they influence structural properties?
Ga₂S₃ can be synthesized via direct reaction of gallium with sulfur at high temperatures (e.g., 16 Ga + 3 S₈ → 8 Ga₂S₃) . Alternative methods include hydrothermal synthesis of GaOOH precursors followed by H₂S annealing and mechanochemical ball milling, which produces metastable β- and γ-polymorphs . The choice of method affects crystallinity, phase purity, and particle morphology, critical for applications in semiconductors or energy storage.
Q. How do Ga₂S₃ polymorphs differ, and what techniques are used to characterize them?
Ga₂S₃ exists in α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic) polymorphs, with phase transitions observed under thermal treatment . X-ray diffraction (XRD) and Raman spectroscopy are essential for distinguishing phases, while transmission electron microscopy (TEM) reveals nanostructural features like layered arrangements in β-Ga₂S₃ . Differential scanning calorimetry (DSC) can track phase transitions .
Q. What safety protocols are critical when handling Ga₂S₃ in lab settings?
Ga₂S₃ poses hazards (H314-H318: skin/eye corrosion and respiratory irritation) . Use glove boxes for synthesis, fume hoods for H₂S annealing steps , and personal protective equipment (PPE) including nitrile gloves and safety goggles. Waste disposal must comply with regulations for sulfides.
Advanced Research Questions
Q. How does Ga₂S₃ function as a sodium-ion battery (SIB) anode, and what challenges exist in optimizing its performance?
Ga₂S₃ exhibits a high theoretical capacity (~892 mAh/g) via conversion reactions (Ga₂S₃ + 6 Na⁺ → 2 Ga + 3 Na₂S) . However, volume expansion during cycling degrades stability. Strategies include nanostructuring (e.g., nanorods to buffer stress) and composite design with carbon matrices. In-situ XRD and galvanostatic intermittent titration (GITT) are used to study sodiation mechanisms and kinetics .
Q. What contradictions exist in reported bandgap values for Ga₂S₃, and how can they be resolved?
Bandgap values vary between 2.4–3.5 eV depending on phase (β-Ga₂S3: ~2.53 eV; α-phase: ~3.2 eV) and synthesis defects . Discrepancies arise from differences in characterization methods (UV-Vis vs. photoluminescence) and sample purity. Researchers should standardize synthesis protocols and employ multiple techniques (e.g., spectroscopic ellipsometry) for cross-validation .
Q. How can mechanochemical synthesis be optimized to stabilize Ga₂S₃ metastable phases for optoelectronic applications?
Mechanochemical methods produce γ-Ga₂S₃, which transitions to α’ at ~400°C . To stabilize γ-phase, use low-temperature annealing (<300°C) and explore doping (e.g., Zn or In) to inhibit phase transitions. Pair with TEM and in-situ XRD to monitor structural evolution during synthesis .
Q. What role do sulfur vacancies play in Ga₂S₃’s electronic properties, and how can they be quantified?
Sulfur vacancies act as electron donors, reducing resistivity and enhancing n-type conductivity . Positron annihilation spectroscopy and X-ray photoelectron spectroscopy (XPS) quantify vacancy density, while density functional theory (DFT) simulations model their impact on band structure .
Methodological Guidance
Q. How should researchers design experiments to study Ga₂S₃’s electrochemical stability in aqueous vs. non-aqueous electrolytes?
- Non-aqueous systems : Use coin cells with NaPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC) .
- Aqueous systems : Test in neutral buffers (pH 7) to avoid Ga₂S₃ hydrolysis. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) assess interfacial stability, while inductively coupled plasma (ICP) monitors gallium dissolution .
Q. What best practices ensure reproducibility in Ga₂S₃ thin-film deposition on semiconductor substrates?
- Substrate preparation : Clean GaP or Si wafers with HF etching to remove oxides .
- Deposition : Use pulsed laser deposition (PLD) or atomic layer deposition (ALD) under controlled sulfur partial pressure .
- Characterization : Atomic force microscopy (AFM) for surface roughness; XRD for epitaxial alignment .
Q. How can DFT simulations complement experimental studies of Ga₂S₃’s sodium-ion storage mechanisms?
DFT models predict sodiation pathways, activation barriers, and volume changes . Pair with operando XRD or TEM to validate simulations. Open-source codes (e.g., VASP or Quantum ESPRESSO) are recommended for modeling .
Data Interpretation and Reporting
-
Key Property Table for Ga₂S₃ :
Property Value/Range Method/Conditions Bandgap (eV) 2.4–3.5 UV-Vis, Photoluminescence Density (g/cm³) 3.65–3.77 Pycnometry Melting Point (°C) 1255 DSC Hazard Classification H314-H318 SDS compliance -
References : Cite primary literature (e.g., synthesis protocols , electrochemical studies ) and avoid over-reliance on vendor data. Use tools like Zotero for managing citations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
